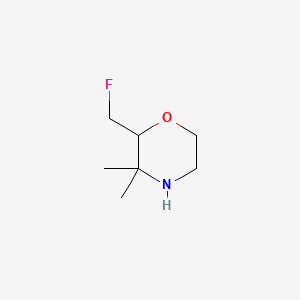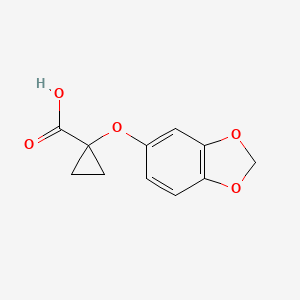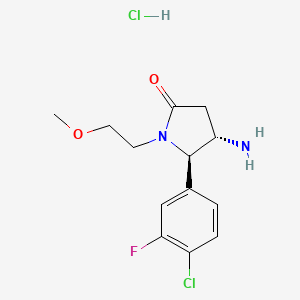![molecular formula C19H17NO3 B6608580 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2680539-22-2](/img/structure/B6608580.png)
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, also known as BPD, is a cyclic ketone that belongs to the family of azabicyclic ketones. It is a colorless solid that is insoluble in water and has a melting point of 137-139°C. BPD has been used in a variety of scientific research applications due to its unique properties. It is a versatile compound that can be used as a starting material in the synthesis of other compounds, as well as a reactant for a range of different reactions. BPD has also been found to have biochemical and physiological effects, as well as advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is not yet fully understood. However, it is known that this compound is a cyclic ketone and is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules and form complexes, which can then be used in a variety of reactions. Additionally, this compound is capable of forming coordination complexes with metal ions, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound is capable of binding to proteins, which can then lead to changes in the structure and function of the proteins. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of certain types of bacteria.
实验室实验的优点和局限性
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has several advantages and limitations for lab experiments. One advantage is that this compound is a versatile compound that can be used in a variety of reactions. Additionally, this compound is soluble in organic solvents, making it easy to use in lab experiments. A limitation of this compound is that it is insoluble in water, which can make it difficult to use in certain types of reactions. Additionally, this compound is a relatively expensive compound, which can limit its use in some experiments.
未来方向
There are a number of potential future directions for 3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione. One potential direction is the development of new syntheses methods for this compound and its derivatives. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new pharmaceuticals and drugs. Additionally, further research into the mechanism of action of this compound could lead to new applications for the compound. Finally, research into the use of this compound in the synthesis of nanomaterials and polymers could lead to the development of new materials with unique properties.
合成方法
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can be synthesized via a variety of methods. One method involves the reaction of benzyl bromide with a mixture of 1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione and potassium hydroxide in an aqueous solution. The reaction is then heated to a temperature of 80°C for 2 hours. Another method involves the reaction of 1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione with benzyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of 80°C for 3 hours.
科学研究应用
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione has a variety of scientific research applications. It has been used in the synthesis of other compounds such as 1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione derivatives, and as a reactant in a range of different reactions. This compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. Additionally, this compound has been used in the synthesis of polymers, and in the production of nanocomposites.
属性
IUPAC Name |
3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-16-11-12-19(16,23-15-9-5-2-6-10-15)18(22)20(17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCWKLYVCKOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(=O)N(C2=O)CC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)

![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)



![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)
